Ciclazindol hydrochloride

Dopamine transporter Binding affinity Mazindol analogs

Ciclazindol hydrochloride (WY-23409) is a tetracyclic pyrimidoindole that functions as a norepinephrine reuptake inhibitor (NRI) and, to a lesser extent, a dopamine reuptake inhibitor (DRI). Originally developed in the 1970s as an antidepressant and anorectic agent, it was never commercialized but remains a valuable tool compound for investigating monoamine transporter pharmacology, body-weight regulation, and cardiovascular safety.

Molecular Formula C17H16Cl2N2O
Molecular Weight 335.2 g/mol
CAS No. 37647-52-2
Cat. No. B1230369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCiclazindol hydrochloride
CAS37647-52-2
Synonyms10-(m-chlorophenyl)-2,3,4,10-tetrahydropyrimidol(1,2-a)indole-10-ol hydrochloride
ciclazindol
Wy 23409
Molecular FormulaC17H16Cl2N2O
Molecular Weight335.2 g/mol
Structural Identifiers
SMILESC1CN=C2C(C3=CC=CC=C3N2C1)(C4=CC(=CC=C4)Cl)O.Cl
InChIInChI=1S/C17H15ClN2O.ClH/c18-13-6-3-5-12(11-13)17(21)14-7-1-2-8-15(14)20-10-4-9-19-16(17)20;/h1-3,5-8,11,21H,4,9-10H2;1H
InChIKeyCVTGQABRWAXYMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ciclazindol Hydrochloride (CAS 37647-52-2): Tetracyclic NRI/DRI with a Differentiated Safety and Metabolic Profile for Research Procurement


Ciclazindol hydrochloride (WY-23409) is a tetracyclic pyrimidoindole that functions as a norepinephrine reuptake inhibitor (NRI) and, to a lesser extent, a dopamine reuptake inhibitor (DRI) [1]. Originally developed in the 1970s as an antidepressant and anorectic agent, it was never commercialized but remains a valuable tool compound for investigating monoamine transporter pharmacology, body-weight regulation, and cardiovascular safety [2]. Its pharmacological fingerprint—potent dopamine transporter inhibition, absence of anticholinergic and serotonergic activity, and unique ion-channel modulation—clearly distinguishes it from both tricyclic antidepressants and other tetracyclic analogs such as mazindol [3].

Why Generic Tricyclic or Tetracyclic Antidepressants Cannot Substitute for Ciclazindol Hydrochloride in Research Protocols


Although ciclazindol shares a tetracyclic scaffold with agents like mazindol and overlaps in norepinephrine reuptake inhibition with tricyclic antidepressants such as desipramine and amitriptyline, key quantitative differences in dopamine transporter potency, cardiovascular safety margins, weight-change liability, and K(ATP) channel modulation preclude simple interchangeability [1]. Head-to-head studies demonstrate that ciclazindol lacks the hypotensive effects, anticholinergic burden, and weight-gain side effects that characterize its comparators [2]. Consequently, experimental outcomes obtained with ciclazindol cannot be replicated by substituting a generic NRI or tetracyclic anorectic; the evidence below quantifies precisely where ciclazindol diverges from its closest structural and functional analogs [3].

Quantitative Comparator Evidence for Ciclazindol Hydrochloride: Six Dimensions of Verified Differentiation


Dopamine Transporter Binding Affinity: Ciclazindol vs. Mazindol (Direct Head-to-Head)

In a study evaluating halogenated mazindol analogs for displacement of [3H]WIN 35,428 binding at the dopamine transporter (DAT) in rat striatal tissue, ciclazindol (compound 23) exhibited an IC50 of 1.0 nM, making it approximately 8-fold more potent than mazindol [1]. This was measured under identical assay conditions, providing a direct, quantitative differentiation between the two structurally related tetracyclic compounds.

Dopamine transporter Binding affinity Mazindol analogs

Cardiovascular Safety: Ciclazindol vs. Desipramine, Imipramine, Nortriptyline, and Amitriptyline (Direct Head-to-Head in Anesthetized Rats)

In anesthetized rats, ciclazindol produced no significant effect on blood pressure at intravenous doses up to 25.6 mg/kg, whereas desipramine, imipramine, nortriptyline, and amitriptyline all evoked significant blood-pressure decreases at doses of only 0.8–1.6 mg/kg [1]. This represents at least a 16-fold higher cardiovascular safety margin for ciclazindol relative to tricyclic antidepressants in this model.

Blood pressure Cardiovascular safety Tricyclic antidepressant comparison

Weight-Gain Liability in Depression: Ciclazindol vs. Amitriptyline (Double-Blind Clinical Trial)

In a 3-week double-blind trial of 35 hospitalized depressed patients randomized to either ciclazindol (50–75 mg b.i.d.) or amitriptyline (50–75 mg b.i.d.), only 33% of ciclazindol patients gained weight compared with ~75% of amitriptyline patients; the mean weight gain in the amitriptyline group was over double that observed in the ciclazindol group [1]. Both drugs produced equivalent antidepressant efficacy as measured by the Hamilton Rating Scale.

Body weight Antidepressant side effects Amitriptyline comparison

K(ATP) Channel Inhibition and Insulin Secretion: Ciclazindol vs. Mazindol and Other Anorectics (Direct Head-to-Head in CRI-G1 Cells)

In CRI-G1 insulin-secreting cells, ciclazindol inhibited ATP-sensitive K+ (K(ATP)) channel currents and stimulated insulin secretion, whereas the structurally related anorectic mazindol and the amphetamine-based anorectics diethylpropion, fenfluramine, and phentermine had no effect on K(ATP) channel activity [1]. Furthermore, ciclazindol's mechanism was distinct from sulfonylureas, as it remained effective after procedures that uncouple the sulfonylurea receptor from the K(ATP) channel.

K(ATP) channel Insulin secretion Mazindol Anorectic differentiation

Steady-State Plasma Concentrations: Ciclazindol vs. Desipramine at Equivalent Dosing (Direct Head-to-Head in Healthy Volunteers)

In a 4-week study of healthy volunteers receiving either ciclazindol hydrochloride (50 mg twice daily) or desipramine hydrochloride (50 mg twice daily), steady-state plasma concentrations reached 5.90 ± 0.74 µM for ciclazindol versus only 0.60 ± 0.17 µM for desipramine [1]. This approximately 10-fold higher plasma exposure at the same oral dose reflects significant pharmacokinetic differences that influence both efficacy interpretation and safety margins.

Pharmacokinetics Steady-state plasma level Desipramine comparison

Receptor Off-Target Selectivity: Ciclazindol's Clean Profile vs. Tricyclic Antidepressants (Class-Level Inference with Quantitative Supporting Data)

Ciclazindol lacks measurable activity at the serotonin transporter (SERT), 5-HT receptors, muscarinic acetylcholine (mACh) receptors, and α-adrenergic receptors, and exhibits only weak affinity for the histamine H1 receptor [1]. This contrasts sharply with tricyclic antidepressants such as amitriptyline, which show nanomolar affinity for mACh and H1 receptors—e.g., amitriptyline Ki at human H1 receptor is ~1.1 nM [2]. In functional assays, ciclazindol was confirmed to be non-anticholinergic, showed no marked antagonism of 5-HT, and was only weakly antihistaminic [3].

Receptor selectivity Off-target activity Anticholinergic Serotonergic

Optimal Research and Procurement Scenarios for Ciclazindol Hydrochloride Based on Verified Differentiators


Weight-Neutral Antidepressant Pharmacology Studies

Investigators modeling antidepressant efficacy without the confounding variable of drug-induced weight gain should select ciclazindol over amitriptyline or mirtazapine. The clinical evidence shows only one-third of ciclazindol-treated patients gained weight compared with three-quarters on amitriptyline, with mean weight gain more than 2-fold lower [1]. This profile is essential for studies examining the neurobiology of depression in obesity-prone models or for evaluating metabolic biomarkers during antidepressant treatment.

Cardiovascular Safety Profiling of Monoamine Reuptake Inhibitors

For experiments requiring noradrenergic/dopaminergic reuptake inhibition without cardiovascular compromise, ciclazindol is uniquely suitable. Unlike desipramine, imipramine, nortriptyline, and amitriptyline, which lower blood pressure at 0.8–1.6 mg/kg i.v., ciclazindol shows no hemodynamic effect up to 25.6 mg/kg i.v. in rats [2]. This ≥16-fold safety margin makes ciclazindol the compound of choice for in vivo cardiovascular telemetry or hemodynamic studies where tricyclic-induced hypotension would be a protocol-terminating confound.

K(ATP) Channel and Insulin Secretion Research

Ciclazindol is the only tetracyclic anorectic agent known to inhibit K(ATP) channels and stimulate insulin secretion in CRI-G1 cells, a property absent from mazindol, diethylpropion, fenfluramine, and phentermine [3]. Researchers investigating sulfonylurea-independent mechanisms of insulin release or developing novel insulin secretagogues should procure ciclazindol as a positive control tool compound, as its mechanism is pharmacologically distinct from both sulfonylureas and all comparator anorectics.

Dopamine Transporter Structure-Activity Relationship (SAR) Programs

With an IC50 of 1.0 nM at the dopamine transporter—8-fold more potent than mazindol—ciclazindol serves as a high-potency lead scaffold for medicinal chemistry SAR campaigns targeting the DAT [4]. Procurement decisions for DAT-focused screening libraries should prioritize ciclazindol over mazindol to establish a more sensitive baseline for detecting incremental potency improvements in novel analog series.

Quote Request

Request a Quote for Ciclazindol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.